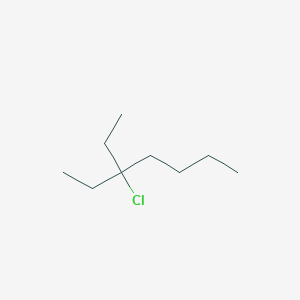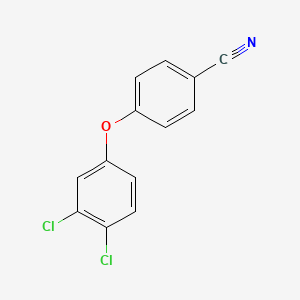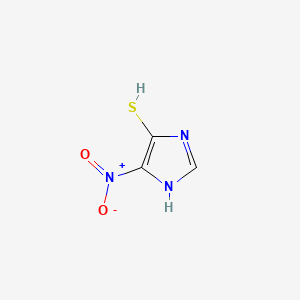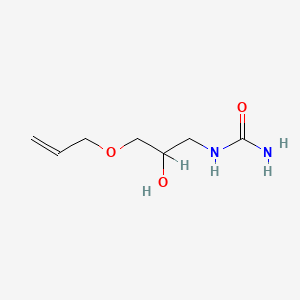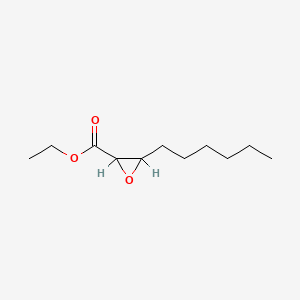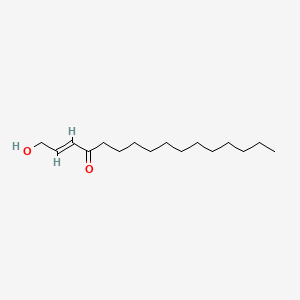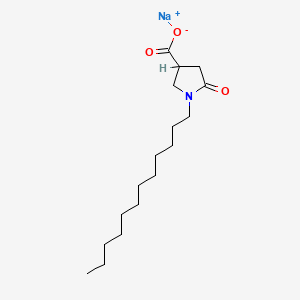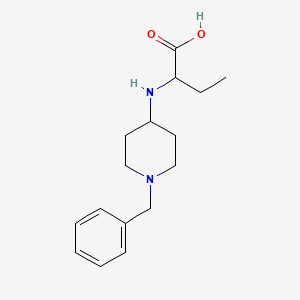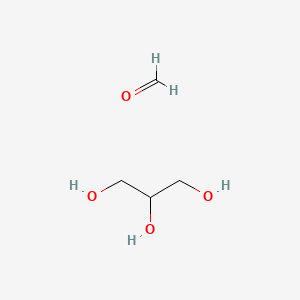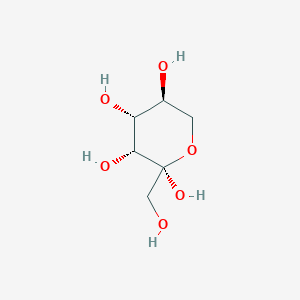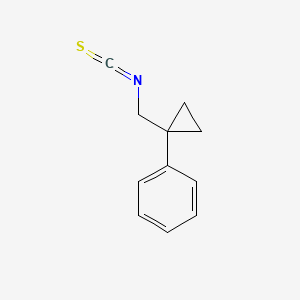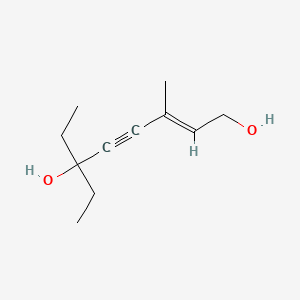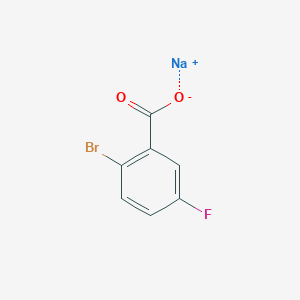
sodium;2-bromo-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-bromo-5-fluorobenzoate: is a chemical compound that belongs to the class of organic compounds known as benzoates. It is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-bromo-5-fluorobenzoic acid.
Reaction Conditions: The benzoic acid is first converted to its sodium salt by reacting it with sodium hydroxide (NaOH) in an aqueous solution.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process involves the use of specialized reactors and purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and various amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Cyanides and amides.
Scientific Research Applications
Chemistry: Sodium;2-bromo-5-fluorobenzoate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, influencing cellular responses.
Mechanism of Action
Inhibition: The compound inhibits enzyme activity by binding to the active site, preventing substrate interaction.
Binding: It interacts with receptors, triggering or blocking signal transduction pathways.
Comparison with Similar Compounds
2-Bromo-5-fluorobenzoic Acid: Similar structure but lacks the sodium salt form.
2-Bromo-5-fluorobenzene: A related compound without the carboxylate group.
2-Bromo-5-fluorobenzaldehyde: Contains an aldehyde group instead of a carboxylate group.
Uniqueness:
Presence of Sodium: The sodium salt form of sodium;2-bromo-5-fluorobenzoate makes it more soluble in water and biologically active compared to its non-sodium counterparts.
Fluorine and Bromine: The combination of fluorine and bromine atoms on the benzene ring provides unique chemical reactivity and stability.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
1938142-14-3 |
|---|---|
Molecular Formula |
C7H3BrFNaO2 |
Molecular Weight |
240.99 g/mol |
IUPAC Name |
sodium;2-bromo-5-fluorobenzoate |
InChI |
InChI=1S/C7H4BrFO2.Na/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
POYCQBCYHLNXKS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


